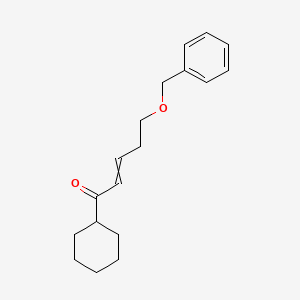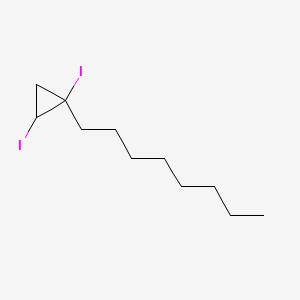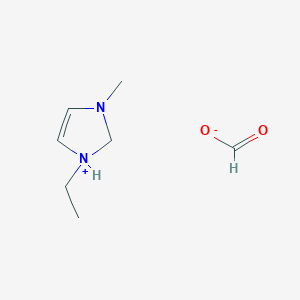
(3S,4S,7R)-4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-2,3,4,7-tetrahydro-7-methyl-1-(2-pyridinylsulfonyl)-1H-azepin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(3S,4S,7R)-4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-2,3,4,7-tetrahydro-7-methyl-1-(2-pyridinylsulfonyl)-1H-azepin-3-ol” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the azepine ring, the introduction of the pyridinylsulfonyl group, and the attachment of the isoindole moiety. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts or reagents.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reactors may be employed to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Reduction: The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol or an amine.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biology, the compound could be studied for its potential effects on biological systems, such as its interaction with enzymes or receptors.
Medicine
In medicine, the compound may be investigated for its therapeutic potential, such as its ability to inhibit certain enzymes or modulate biological pathways.
Industry
In industry, the compound could be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions can be complex and may require further research to fully elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds may include other azepine derivatives or molecules with isoindole or pyridinylsulfonyl groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
861848-51-3 |
|---|---|
Formule moléculaire |
C20H19N3O5S |
Poids moléculaire |
413.4 g/mol |
Nom IUPAC |
2-[(3S,4S,7R)-3-hydroxy-7-methyl-1-pyridin-2-ylsulfonyl-2,3,4,7-tetrahydroazepin-4-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H19N3O5S/c1-13-9-10-16(23-19(25)14-6-2-3-7-15(14)20(23)26)17(24)12-22(13)29(27,28)18-8-4-5-11-21-18/h2-11,13,16-17,24H,12H2,1H3/t13-,16+,17+/m1/s1 |
Clé InChI |
AVZGHUQGFFIAAX-COXVUDFISA-N |
SMILES isomérique |
C[C@@H]1C=C[C@@H]([C@H](CN1S(=O)(=O)C2=CC=CC=N2)O)N3C(=O)C4=CC=CC=C4C3=O |
SMILES canonique |
CC1C=CC(C(CN1S(=O)(=O)C2=CC=CC=N2)O)N3C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(R)-(Methylsulfanyl)methanesulfinyl]benzene](/img/structure/B15160061.png)
![2-Methoxy-4-(9H-pyrido[3,4-b]indol-1-yl)phenol](/img/structure/B15160070.png)
![(3S,4S)-1-(3-Methoxypropyl)-4-{[(E)-(4-methylpentan-2-ylidene)amino]methyl}piperidin-3-ol](/img/structure/B15160085.png)
![Phenol, 4-methyl-2-[(1R)-1,2,2-trimethylcyclopentyl]-](/img/structure/B15160091.png)
![1,3-diphenyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15160098.png)
![1-(6-Chloropyridin-3-yl)-4-[2-(4-fluorophenyl)ethyl]piperazine](/img/structure/B15160099.png)
![(3R)-3-[(2R,4R)-2-(2-phenylethenyl)-1,3-dioxan-4-yl]butan-2-one](/img/structure/B15160105.png)

![N-tert-Butyl-4-nitrobenzo[d]oxazol-2-amine](/img/structure/B15160117.png)

![Methyl [3-(but-1-en-1-yl)cyclohexyl]carbamate](/img/structure/B15160134.png)
![N-[(3ar,6s,6as)-1-(N-Methyl-L-Alanyl-3-Methyl-L-Valyl)octahydrocyclopenta[b]pyrrol-6-Yl]naphthalene-1-Carboxamide](/img/structure/B15160141.png)
![1-[(4-Methoxyphenyl)methoxy]-5-methylhept-5-en-3-ol](/img/structure/B15160150.png)

